2-[1-(4-Bromobenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a bromobenzyl group attached to a piperidine ring, which is further connected to a tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting with the preparation of 4-bromobenzyl chloride. This intermediate is then reacted with piperidine to form 1-(4-bromobenzyl)piperidine. The final step involves the cyclization of this intermediate with tetrahydroisoquinoline under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a benzyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like Oxone and potassium 2-iodo-5-methylbenzenesulfonate are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as sodium hydroxide or amines are used under basic conditions.
Major Products
The major products formed from these reactions include 4-bromobenzaldehyde, 4-bromobenzoic acid, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
2-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including antimalarial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromobenzyl)piperidine: Shares the bromobenzyl and piperidine structure but lacks the tetrahydroisoquinoline moiety.
4-Bromo-N-Z-piperidine: Contains a bromobenzyl group attached to a piperidine ring but with different substituents.
(E)-1-(4-(4-Bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one: A structurally similar compound with different functional groups.
Uniqueness
2-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its combination of the bromobenzyl, piperidine, and tetrahydroisoquinoline structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H25BrN2 |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C21H25BrN2/c22-20-7-5-17(6-8-20)15-23-12-10-21(11-13-23)24-14-9-18-3-1-2-4-19(18)16-24/h1-8,21H,9-16H2 |
InChI Key |
RGEKVKDFAMKIKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCC3=CC=CC=C3C2)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.